phosphanium chloride CAS No. 82259-17-4](/img/structure/B14412765.png)
[1-(Methylsulfanyl)ethenyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfanyl)ethenylphosphanium chloride: is an organophosphorus compound that features a phosphonium center bonded to a triphenyl group and a methylsulfanyl-ethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)ethenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with methylsulfanyl-ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)ethenylphosphanium chloride may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 1-(Methylsulfanyl)ethenylphosphanium chloride can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, particularly involving the phosphonium center.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphonium derivatives.
Substitution: Various substituted phosphonium compounds.
科学的研究の応用
Chemistry:
Catalysis: 1-(Methylsulfanyl)ethenylphosphanium chloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biochemical Probes: The compound can be used to study biochemical pathways involving sulfur and phosphorus atoms.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(Methylsulfanyl)ethenylphosphanium chloride exerts its effects involves interactions at the molecular level. The phosphonium center can interact with various molecular targets, influencing biochemical pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.
類似化合物との比較
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Methylsulfanyl-ethenyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness:
Combination of Functional Groups: The presence of both a phosphonium center and a methylsulfanyl-ethenyl group makes 1-(Methylsulfanyl)ethenylphosphanium chloride unique, offering a combination of reactivity and stability not found in many other compounds.
Versatility: Its ability to participate in a wide range of chemical reactions and applications in different fields highlights its versatility.
特性
CAS番号 |
82259-17-4 |
|---|---|
分子式 |
C21H20ClPS |
分子量 |
370.9 g/mol |
IUPAC名 |
1-methylsulfanylethenyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H20PS.ClH/c1-18(23-2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H2,2H3;1H/q+1;/p-1 |
InChIキー |
FWPDROZPLXLRKE-UHFFFAOYSA-M |
正規SMILES |
CSC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



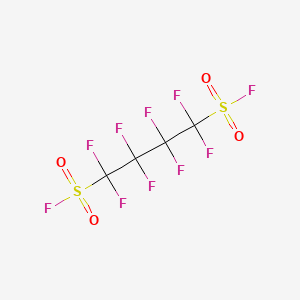
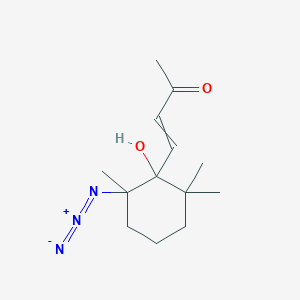
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
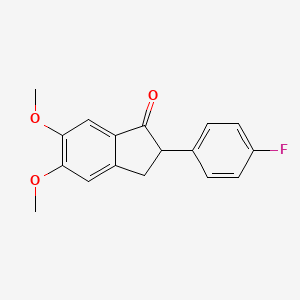

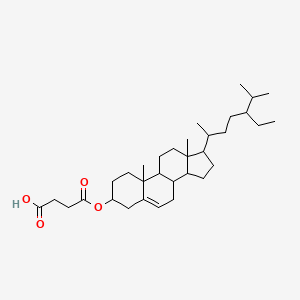
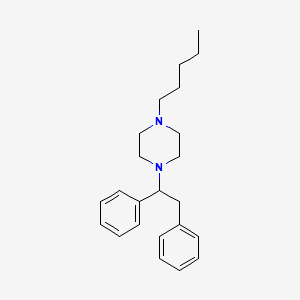
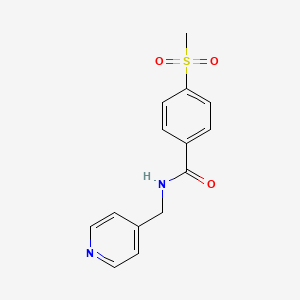
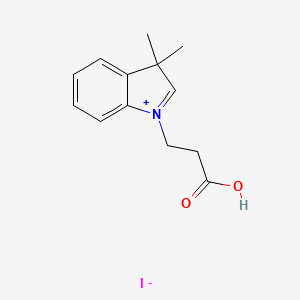
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
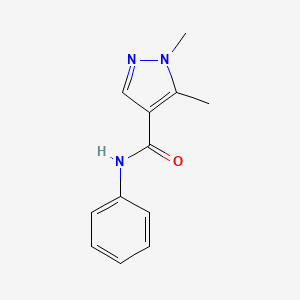
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
